molecular formula C12H17NO B2604323 4-(Cyclopentyloxy)benzylamine CAS No. 864266-60-4

4-(Cyclopentyloxy)benzylamine

Cat. No. B2604323
M. Wt: 191.274
InChI Key: RGJQWOYBWZMZKZ-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add a solution of 1M BH3-THF complex in THF (4.8 mL, 4.8 mmol) to neat 4-cyclopentyloxy-benzonitrile (300 mg, 1.6 mmol) and stir the mixture for 3 h at room temperature and then for 3 h at reflux. Cool to room temperature, pour the reaction into 2N aqueous HCl (10 mL) and stir the mixture for 1 h at room temperature then concentrate in vacuo. Dissolve the crude mixture in methanol and filter through SCX column eluting with methanol followed by 3M ammonia in methanol to obtain the title compound (223 mg, 73%).
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
C1COCC1.[CH:6]1([O:11][C:12]2[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=2)[CH2:10][CH2:9][CH2:8][CH2:7]1>Cl>[CH:6]1([O:11][C:12]2[CH:13]=[CH:14][C:15]([CH2:16][NH2:17])=[CH:18][CH:19]=2)[CH2:7][CH2:8][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
4.8 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
300 mg
Type
reactant
Smiles
C1(CCCC1)OC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the mixture for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for 3 h at reflux
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
ADDITION
Type
ADDITION
Details
pour
STIRRING
Type
STIRRING
Details
stir the mixture for 1 h at room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the crude mixture in methanol
FILTRATION
Type
FILTRATION
Details
filter through SCX column
WASH
Type
WASH
Details
eluting with methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCC1)OC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.